AZD2098 -

AZD2098

Catalog Number: EVT-260432
CAS Number:
Molecular Formula: C11H9Cl2N3O3S
Molecular Weight: 334.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD2098 is a potent and bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4) [, ]. This receptor plays a crucial role in the migration and function of regulatory T cells (Treg), which are involved in suppressing immune responses []. In scientific research, AZD2098 is primarily utilized as a tool to investigate the role of CCR4 in various biological processes and disease models, particularly in the context of immune regulation and inflammation [, ].

RS504393

Compound Description: RS504393 is a chemokine (C–C motif) receptor 2 (CCR2) antagonist known to compete with ligand binding to α1-adrenoceptors []. Studies have shown that it exhibits competitive α1-adrenoceptor blocker activity and can inhibit phenylephrine-induced β-arrestin recruitment to α1b-adrenoceptors and phenylephrine-induced vasoconstriction [].

BX513

Compound Description: BX513 is a chemokine (C–C motif) receptor 1 (CCR1) antagonist []. It has been shown to act as a noncompetitive α1-adrenoceptor antagonist, inhibiting phenylephrine-induced β-arrestin recruitment to α1b-adrenoceptors and phenylephrine-induced vasoconstriction [].

Relevance: Similar to RS504393, BX513 acts on a different chemokine receptor than the target compound AZD2098. BX513 targets CCR1 [], while AZD2098 is a CCR4 antagonist [, , , , ]. Despite targeting different receptors, both compounds exhibit activity related to α1-adrenoceptors and have implications for inflammatory disease treatment [, ].

C021

Compound Description: C021 is a chemokine (C–C motif) receptor 4 (CCR4) antagonist recognized for its anti-inflammatory and antinociceptive properties []. It has demonstrated efficacy in reducing neuronal apoptosis and promoting M2-like polarization of microglia in rat models of subarachnoid hemorrhage [].

Relevance: C021 directly targets the same chemokine receptor as the target compound AZD2098, both being CCR4 antagonists [, ]. They share similar therapeutic potential, particularly in inflammatory conditions and neurological injury [, ].

INCB3284

Compound Description: INCB3284 is a chemokine (C–C motif) receptor 2 (CCR2) antagonist [].

Relevance: INCB3284 targets CCR2 [], while AZD2098 acts on CCR4 [, , , , ]. Although they target different chemokine receptors, both compounds are explored for their potential in modulating immune responses, especially in the context of inflammation.

SB328437

Compound Description: SB328437 is a chemokine (C–C motif) receptor 3 (CCR3) antagonist [].

Relevance: SB328437 targets CCR3 [], while AZD2098 targets CCR4 [, , , , ]. While they act on different chemokine receptors, both are investigated for their therapeutic potential in modulating immune responses and inflammation.

Maraviroc

Compound Description: Maraviroc is a chemokine (C–C motif) receptor 5 (CCR5) antagonist, primarily known for its use in treating HIV infection by blocking viral entry into cells [].

Relevance: Maraviroc targets CCR5 [], differing from AZD2098, which targets CCR4 [, , , , ]. Despite acting on different chemokine receptors, both are investigated for their roles in modulating immune responses.

N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide

Compound Description: This compound served as the initial hit in a high-throughput screen for CCR4 antagonists, ultimately leading to the development of AZD2098 and AZD1678 [].

Relevance: This compound represents a starting point in the development of AZD2098. While its structure differs from AZD2098, it provided the basis for further structural optimization, leading to the discovery of the more potent and bioavailable AZD2098 [].

Classification and Source

AZD2098 belongs to the class of amino-pyrazine sulfonamide compounds. It has been identified as a CCR4 receptor antagonist, which is critical in mediating chemotactic responses in immune cells. The compound is characterized by its high affinity for the CCR4 receptor, with a reported pIC50 value of 7.8, indicating strong binding capability without significant activity at other chemokine receptors such as CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 .

Synthesis Analysis

The synthesis of AZD2098 involves several key steps that highlight its chemical complexity. The process begins with dibromination of 2-aminopyrazine, followed by selective displacement of bromine in the 3-position using sodium methoxide to yield 2-amino-5-bromo-3-methoxypyrazine. Subsequent steps include:

  1. Hydrogenation: Removal of bromine from the 5-position.
  2. Coupling Reaction: Combining 2-amino-3-methoxypyrazine with 2,3-dichlorophenylsulfonyl chloride.
  3. Nitration: A highly selective nitration at the 5-position.
  4. Reduction: Converting the nitro group to an amino group.
  5. Diazotization: Treatment with hydrofluoric acid to yield the final product.

These steps demonstrate a sophisticated approach to modifying the chemical structure to enhance receptor binding and pharmacological properties .

Molecular Structure Analysis

The molecular structure of AZD2098 can be described as follows:

  • Chemical Formula: C₁₃H₁₄ClN₃O₂S
  • Molecular Weight: Approximately 301.79 g/mol
  • Key Features:
    • A pyrazine ring system.
    • A sulfonamide functional group that contributes to its biological activity.
    • Substituents such as chlorine and methoxy groups that influence its lipophilicity and receptor binding affinity.

The presence of these functional groups is crucial for its interaction with the CCR4 receptor, affecting both its potency and selectivity .

Chemical Reactions Analysis

AZD2098 undergoes various chemical reactions that are essential for its synthesis and potential applications:

  • Substitution Reactions: Key in forming the pyrazine structure and introducing functional groups.
  • Reduction Reactions: Important for activating certain functional groups within the molecule.
  • Coupling Reactions: Facilitate the formation of complex structures necessary for biological activity.

These reactions are carefully controlled to ensure high yields and purity of the final product, which is essential for further pharmacological studies .

Mechanism of Action

AZD2098 functions primarily as a competitive antagonist at the CCR4 receptor. By binding to this receptor, it inhibits the action of natural ligands such as CCL17 and CCL22, which are involved in T-cell trafficking and activation. This blockade can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating conditions like cutaneous T-cell lymphoma and other Th2-mediated diseases .

Relevant Data

  • Binding Affinity: The compound demonstrates a high binding affinity (pIC50 = 7.8) specifically for CCR4.
  • Selectivity Profile: It exhibits no significant activity against other chemokine receptors, underscoring its potential for targeted therapies .
Physical and Chemical Properties Analysis

AZD2098 possesses several notable physical and chemical properties:

  • Solubility: High solubility in organic solvents due to its lipophilic nature (logP = 4.4).
  • Stability: The compound shows stability under physiological conditions, which is critical for therapeutic applications.
  • Plasma Protein Binding: High plasma protein binding capacity due to its sulfonamide group, influencing its bioavailability .

These properties are vital for determining its pharmacokinetic profile and therapeutic efficacy.

Applications

AZD2098 has several promising applications in scientific research and medicine:

  • Cancer Therapy: Its role as a CCR4 antagonist makes it a candidate for treating cutaneous T-cell lymphoma by inhibiting tumor cell migration.
  • Immunology Research: Useful in studying immune responses mediated by CCR4 signaling pathways.
  • Therapeutic Development: Potential development into treatments for other Th2-mediated conditions such as asthma or allergies due to its immunomodulatory effects .
Discovery and Development of AZD2098 as a CCR4 Antagonist

High-Throughput Screening (HTS) and Hit Identification in CCR4 Antagonist Programs

High-throughput screening (HTS) of AstraZeneca's Mixed Chemokine Receptor Antagonist Compound library (~29,000 compounds) identified N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (Compound 1) as a promising hit against the CCR4 receptor. This compound demonstrated potent inhibition of CCL22 binding to human CCR4 (pIC₅₀ = 7.2 ± 0.2) in a fluorescent microvolume assay technology (FMAT) cell binding assay. Functional validation confirmed antagonism in human CCR4 FLIPR intracellular calcium mobilization (pIC₅₀ = 7.0) and primary human Th2 cell chemotaxis assays (pIC₅₀ = 6.7) [1] [2].

Compound 1 exhibited an excellent lead-like profile:

  • High solubility (0.34 mg/mL)
  • Low lipophilicity (logD = 1.1)
  • Minimal human hepatocyte clearance (<0.2 μL/min/10⁶ cells)
  • Good rat bioavailability (45%) and half-life (16 hours)

It maintained species cross-reactivity with rat and mouse CCR4 receptors (pIC₅₀ = 8.3 for both). Screening against a panel of ~120 receptors and enzymes (MDS-Pharma) revealed high selectivity for CCR4, with no significant activity against other chemokine receptors (CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, CCR8) at 10 μM concentrations [1] [8].

Table 1: Hit Profile of Compound 1

PropertyValue
hCCR4 Binding (pIC₅₀)7.2 ± 0.2
Solubility (mg/mL)0.34
logD1.1
Rat Bioavailability (%)45
Rat Half-life (h)16
Human Hepatocyte CL<0.2 μL/min/10⁶ cells
Mouse CCR4 (pIC₅₀)8.3
Rat CCR4 (pIC₅₀)8.3

Lead Optimization Strategies for Enhancing Whole Blood Potency and Selectivity

The critical limitation of Compound 1 was its poor predicted human whole blood potency (WBP pIC₅₀ < 4.2), primarily due to extensive plasma protein binding (>99.9%). Lead optimization focused on simultaneously increasing CCR4 receptor affinity and reducing plasma protein binding while maintaining favorable pharmacokinetic properties. The strategy employed structure-activity relationship (SAR) studies centered on modifications to the 5-chlorothiophene moiety and pyrazine ring substitutions [1] [9].

Systematic exploration revealed that:

  • Removal of the 5-chloro substituent reduced affinity 10-fold
  • 2,3-Dichlorophenylsulfonamide (Compound 16) increased potency (pIC₅₀ = 8.0)
  • 3,4-Dichloro-2-thienyl maintained comparable potency
  • Alkyl or nitrogen-containing aromatic replacements dramatically reduced activity

Introduction of polar substituents and halogen repositioning reduced lipophilicity, thereby decreasing plasma protein binding. This optimization yielded compounds with calculated WBP >6.0 – a critical threshold for therapeutic efficacy. The team employed SPR, ITC, and FLIPR technologies to assess binding kinetics and functional activity throughout optimization [1] [6] [9].

Table 2: SAR of Sulfonamide Modifications

CompoundR GroupCCR4 pIC₅₀
15-chloro-2-thienyl7.2
22-thienyl6.2
7phenyl6.1
82-chlorophenyl6.5
162,3-dichlorophenyl8.0
183,4-dichloro-2-thienyl7.9
26alkyl<5.0

Structural Modifications to Mitigate Plasma Protein Binding and Improve Bioavailability

The high plasma protein binding of Compound 1 (>99.9%) was attributed to its acidic sulfonamide-NH (pKa = 4.1) and lipophilic character (measured logP = 4.4). Optimization strategies targeted these parameters through strategic structural modifications [1] [2]:

Key modifications included:

  • Introduction of dichloro substitutions on the phenyl ring to optimize electronic properties
  • Replacement of bromine with smaller halogens on the pyrazine core
  • Incorporation of polar methoxy groups to reduce overall lipophilicity
  • Optimization of sulfonamide acidity through ring electronics modulation

These changes successfully reduced logD values from 1.1 (Compound 1) to 0.35 (AZD2098) and plasma protein binding from >99.9% to 98.9%. Consequently, the calculated human whole blood potency improved dramatically from pIC₅₀ <4.2 to 5.9 for AZD2098. Bioavailability was enhanced through improved solubility (increased from 0.34 mg/mL to 1.5 mg/mL) and reduced clearance. Final candidates exhibited 100% oral bioavailability in both rats and dogs at tested doses [1] [3].

Table 3: Evolution of Key Parameters During Optimization

ParameterCompound 1AZD2098AZD1678
hCCR4 pIC₅₀7.27.88.6
logD1.10.350.6
Solubility (mg/mL)0.341.51.3
hPPB (%)>99.998.999.4
WBP (pIC₅₀)<4.25.96.4
Rat F (%)45100100

Comparative Analysis of AZD2098 and Analogues in Preclinical Models

AZD2098 and its analogue AZD1678 emerged as clinical candidates with distinct pharmacological profiles. Both maintained excellent species cross-reactivity but differed significantly in potency and pharmacokinetics [1] [5]:

AZD2098 (47):

  • Human CCR4 pIC₅₀ = 7.8
  • Lower plasma protein binding (98.9% vs 99.4% for AZD1678)
  • Dose-to-man prediction: 1 mg/kg
  • Efficacy in rat inflammation models at 0.22-7.5 μmol/kg (oral BID)

AZD1678 (49):

  • Higher human CCR4 potency (pIC₅₀ = 8.6)
  • Superior predicted human dose (0.1 mg/kg)
  • Faster clearance in dogs (3.7 mL/min/kg vs 1.5 for AZD2098)

In ovalbumin-sensitized Brown-Norway rat models of antigen-induced inflammation, AZD2098 administered orally (73.5-5000 μg/kg, BID) demonstrated dose-dependent inhibition of inflammatory responses, with maximal efficacy at 7.5 μmol/kg. Both compounds showed 100% oral bioavailability in rats and dogs, but AZD2098 exhibited more favorable half-life characteristics (rat t₁/₂ = 1.7h vs 2.5h for AZD1678) [1] [3].

Table 4: Preclinical Comparison of Clinical Candidates

ParameterAZD2098AZD1678
hCCR4 pIC₅₀7.8 ± 0.058.6 ± 0.1
Rat CCR4 pIC₅₀8.0 ± 0.279.0 ± 0.1
Mouse CCR4 pIC₅₀8.0 ± 0.049.0 ± 0.1
Dog CCR4 pIC₅₀7.6 ± 0.068.5 ± 0.2
Rat CL (mL/min/kg)2.02.3
Rat Vss (L/kg)0.20.2
Rat T₁/₂ (h)1.72.5
Predicted Human Dose1 mg/kg0.1 mg/kg

Role of Pyrazine Sulfonamide Core in CCR4 Receptor Affinity and Species Cross-Reactivity

The N-(3-methoxypyrazin-2-yl)arylsulfonamide core proved critical for maintaining CCR4 affinity across species. Conservation of the hydrogen bond donor-acceptor motif between the sulfonamide NH and pyrazine nitrogen created an optimal pharmacophore geometry for CCR4 binding. The 3-methoxy group provided a vector for potency enhancement while limiting molecular weight [1] [5] [7].

Conserved interactions across species:

  • Human, rat, mouse, and dog CCR4 receptors showed nearly identical SAR
  • Bromine at R5 optimized initial potency but was replaceable with smaller substituents
  • Methoxy at R3 maintained optimal binding conformation
  • Dichloroaryl sulfonamides enhanced affinity through hydrophobic interactions

Molecular modeling suggested that the pyrazine core forms key hydrogen bonds with Glu287 (transmembrane helix 7) and hydrophobic contacts with Phe87 (extracellular loop 1). This conserved binding mode accounted for the exceptional species cross-reactivity observed (pIC₅₀ = 7.8 human, 8.0 rat/mouse, 7.6 dog for AZD2098). The core structure demonstrated remarkable synthetic versatility, enabling rapid exploration of structure-activity relationships during optimization [1] [5] [7].

Properties

Product Name

AZD2098

IUPAC Name

2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide

Molecular Formula

C11H9Cl2N3O3S

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16)

InChI Key

FLSMVCMSUNISFK-UHFFFAOYSA-N

SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

AZD-2098; AZD 2098; AZD2098.

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.